molecular formula C22H30BrN3O4S B4228797 1-[(6-bromo-2-naphthyl)oxy]-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-2-propanol

1-[(6-bromo-2-naphthyl)oxy]-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-2-propanol

Cat. No.: B4228797
M. Wt: 512.5 g/mol
InChI Key: CTAAADFWKIBZAK-UHFFFAOYSA-N
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Description

The compound "1-[(6-bromo-2-naphthyl)oxy]-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-2-propanol" is an organic molecule that features a complex structure with a combination of various functional groups, including a brominated naphthyl group and a piperidinylsulfonyl-piperazinyl moiety. This makes it an interesting candidate for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The general route includes:

  • Formation of the 6-bromo-2-naphthyl ether: : This is done by reacting 6-bromo-2-naphthol with a suitable halogenated alkane under basic conditions to form the ether linkage.

  • Introduction of the propanol chain: : The next step involves the addition of a 3-chloro-2-propanol fragment to the naphthyl ether, which can be achieved through nucleophilic substitution reactions.

  • Attachment of the piperazinyl and piperidinyl groups: : These groups are introduced through stepwise reactions using the appropriate sulfonyl chloride and piperazine derivatives under basic conditions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely be streamlined by optimizing reaction conditions to increase yield and purity, potentially utilizing flow chemistry for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative reactions at the propanol chain, converting it to the corresponding ketone or carboxylic acid.

  • Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide.

  • Substitution: : The bromine atom in the naphthyl ring can be substituted with nucleophiles under the right conditions, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents include KMnO₄ or CrO₃.

  • Reduction: : Reducing agents like LiAlH₄ or NaBH₄ are commonly used.

  • Substitution: : Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under heat.

Major Products

  • Oxidation products: : Ketones or carboxylic acids depending on the extent of oxidation.

  • Reduction products: : Sulfides when the sulfonyl group is reduced.

  • Substitution products: : Varied derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has significant applications in various fields:

  • Chemistry: : Used as a building block for more complex molecules in synthetic chemistry.

  • Biology: : Potential use in studying enzyme interactions and as a ligand in receptor studies.

  • Medicine: : Investigated for its pharmacological properties, possibly as a therapeutic agent due to its unique functional groups.

  • Industry: : Could be utilized in material science for developing new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its diverse functional groups allow it to engage in multiple binding modes, influencing biological pathways. The brominated naphthyl group and sulfonyl piperazinyl moiety are crucial for its activity, potentially affecting cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(6-chloro-2-naphthyl)oxy]-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-2-propanol

  • 1-[(6-bromo-2-naphthyl)oxy]-3-[4-(1-morpholinylsulfonyl)-1-piperazinyl]-2-propanol

Uniqueness

What sets "1-[(6-bromo-2-naphthyl)oxy]-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-2-propanol" apart is the specific combination of its functional groups, especially the bromine atom on the naphthyl ring and the piperidinylsulfonyl-piperazinyl chain. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs.

Hope that adds some clarity and detail on this fascinating compound!

Properties

IUPAC Name

1-(6-bromonaphthalen-2-yl)oxy-3-(4-piperidin-1-ylsulfonylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30BrN3O4S/c23-20-6-4-19-15-22(7-5-18(19)14-20)30-17-21(27)16-24-10-12-26(13-11-24)31(28,29)25-8-2-1-3-9-25/h4-7,14-15,21,27H,1-3,8-13,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAAADFWKIBZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC4=C(C=C3)C=C(C=C4)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-bromo-2-naphthyl)oxy]-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-2-propanol
Reactant of Route 2
1-[(6-bromo-2-naphthyl)oxy]-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-2-propanol
Reactant of Route 3
Reactant of Route 3
1-[(6-bromo-2-naphthyl)oxy]-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-2-propanol
Reactant of Route 4
1-[(6-bromo-2-naphthyl)oxy]-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-2-propanol
Reactant of Route 5
1-[(6-bromo-2-naphthyl)oxy]-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-2-propanol
Reactant of Route 6
Reactant of Route 6
1-[(6-bromo-2-naphthyl)oxy]-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-2-propanol

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